2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

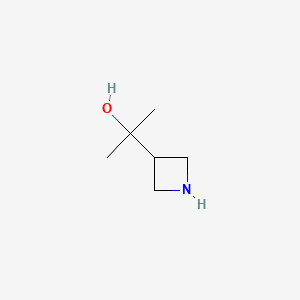

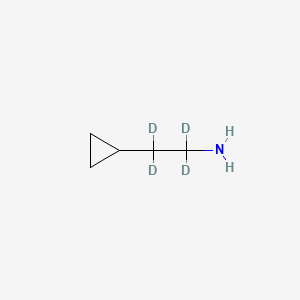

“2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine” likely contains a cyclopropyl group (a three-membered carbon ring) and an ethanamine group (a two-carbon chain with an amine functional group). The “tetradeuterio” part suggests that it has four deuterium atoms, which are isotopes of hydrogen with an additional neutron .

Molecular Structure Analysis

The cyclopropyl group is a three-membered carbon ring, which is known to have angle strain due to its bond angles deviating from the ideal 109.5° tetrahedral angle. The ethanamine part is a two-carbon chain with an amine (-NH2) functional group .Chemical Reactions Analysis

Amines like ethanamine can participate in a variety of reactions, such as acid-base reactions, alkylation, and condensation with carbonyls. The cyclopropyl group can undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, amines typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .科学的研究の応用

Cyclopropane Chemistry in Organic Synthesis

Cyclopropane derivatives, including those similar to 2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine, have been widely studied for their unique reactivity and application in organic synthesis. For instance, cyclopropenimines have been shown to catalyze Mannich reactions with high enantio- and diastereocontrol, highlighting the utility of cyclopropyl derivatives in complex organic transformations (Bandar & Lambert, 2013). Similarly, cyclopropane rings are employed in the Kulinkovich reaction for synthesizing constrained neurotransmitter analogs, demonstrating their role in accessing biologically relevant structures (Faler & Joullié, 2007).

Impact on Drug Development

The incorporation of cyclopropyl rings into drug molecules has been shown to significantly enhance their pharmacological properties. This structural motif is appreciated for its ability to improve potency, selectivity, and metabolic stability of therapeutic agents. A review by Talele (2016) outlines the importance of cyclopropyl fragments in transitioning drug candidates from preclinical to clinical stages, emphasizing the cyclopropane ring's contribution to addressing multiple challenges in drug discovery (Talele, 2016).

Application in Materials Science

Cyclopropyl-containing compounds also find applications beyond organic synthesis and pharmacology, extending into materials science. For example, coordination polymers incorporating cyclopropyl motifs have been explored for the preparation of silver and gold nanoparticles, showcasing the versatility of cyclopropyl derivatives in fabricating nanomaterials with potential applications in catalysis and electronics (Suh et al., 2006).

Chiral Synthesis and Enantioselectivity

Chiral cyclopropane units are pivotal in asymmetric synthesis, offering pathways to enantioselectively produce compounds with significant biological activity. Research has developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of histamine, highlighting the role of cyclopropylamine derivatives in probing bioactive conformations and improving activity (Kazuta, Matsuda, & Shuto, 2002).

将来の方向性

特性

IUPAC Name |

2-cyclopropyl-1,1,2,2-tetradeuterioethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGZOXRETBBBJI-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CC1)C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylethyl-1,1,2,2-d4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)